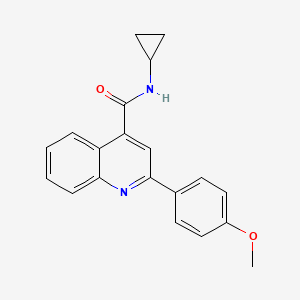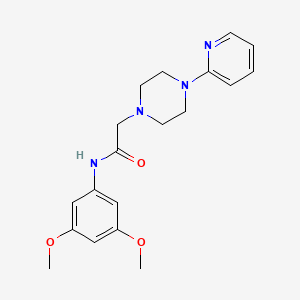![molecular formula C16H18ClN5 B11208273 N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208273.png)
N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine ring system. Let’s break down its structure:
N-butyl: Refers to the butyl group (C₄H₉) attached to the nitrogen atom.
5-chloro-2-methylphenyl: Indicates a chlorinated phenyl ring with a methyl substituent at the 2-position.
1H-pyrazolo[3,4-d]pyrimidin-4-amine: Describes the core heterocyclic structure, which combines a pyrazole ring (pyrazolo) and a pyrimidine ring (pyrimidin). The 4-amine group is attached to the pyrimidine ring.
準備方法
The synthesis of this compound involves several steps, including cyclization reactions. While I don’t have specific synthetic routes for this exact compound, similar pyrazolo[3,4-d]pyrimidines are often prepared via multistep processes. These may include condensation reactions, cyclizations, and functional group transformations. Researchers typically optimize these methods for yield and purity.
化学反応の分析
Reactivity: N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives, such as halogenated or alkylated forms.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold. It may exhibit biological activity, such as kinase inhibition or receptor modulation.
Biological Studies: Investigating its effects on cellular pathways, protein interactions, or gene expression.
Materials Science: Its unique structure might find applications in materials like organic semiconductors or sensors.
作用機序
Targets: It likely interacts with specific proteins or enzymes, affecting cellular processes.
Pathways: Further research is needed to elucidate the precise mechanisms.
類似化合物との比較
Uniqueness: Highlight its distinct features compared to other pyrazolo[3,4-d]pyrimidines.
Similar Compounds: Explore related compounds like pyrazolo[3,4-d]pyrimidine derivatives.
Remember that this compound’s properties and applications depend on its specific substituents and context.
特性
分子式 |
C16H18ClN5 |
|---|---|
分子量 |
315.80 g/mol |
IUPAC名 |
N-butyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-3-4-7-18-15-13-9-21-22(16(13)20-10-19-15)14-8-12(17)6-5-11(14)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20) |
InChIキー |
ILRQUCORZZUXCV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11208196.png)
![3-(2,4-dimethylbenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11208212.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11208216.png)
![5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208220.png)

![4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208228.png)
![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208236.png)
![7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208243.png)
![2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide](/img/structure/B11208245.png)
![4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208248.png)


![N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208263.png)
